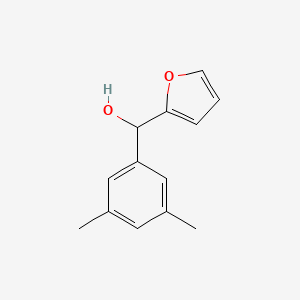

(3,5-Dimethylphenyl)(furan-2-yl)methanol

Description

Properties

IUPAC Name |

(3,5-dimethylphenyl)-(furan-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9-6-10(2)8-11(7-9)13(14)12-4-3-5-15-12/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVQNDNOXWWUJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C2=CC=CO2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,5-Dimethylphenyl)(furan-2-yl)methanol , also known as a furan-derived phenolic compound, has garnered attention in recent years due to its potential biological activities. This article reviews the current knowledge regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a furan ring substituted with a 3,5-dimethylphenyl group and a hydroxymethyl group. This unique arrangement is believed to contribute to its diverse biological activities.

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study demonstrated that related furan derivatives showed enhanced radical scavenging activity, suggesting that this compound may also possess this capability .

2. Anticancer Potential

Several studies have explored the anticancer potential of furan derivatives. For example, compounds structurally similar to this compound have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific studies reported that these compounds can induce cytotoxic effects on breast and colon cancer cells .

3. Anti-inflammatory Effects

Inflammation is a significant factor in many chronic diseases. Preliminary data suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity aligns with findings from similar phenolic compounds that have demonstrated the ability to modulate inflammatory pathways .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its antioxidant properties may stem from its ability to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them. Furthermore, the presence of the hydroxymethyl group may enhance its interaction with biological targets involved in cancer and inflammation pathways.

Case Studies

Case Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant capacity of various furan derivatives, this compound was evaluated alongside other compounds. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound found that it inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study highlights the potential for developing this compound into a therapeutic agent for breast cancer treatment .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is beneficial.

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| (3-Chlorophenyl)(furan-2-yl)methanol | C11H9ClO2 | Anti-inflammatory | Single chlorine substitution |

| (4-(3,4-Dichlorophenyl)furan-2-yl)methanol | C11H8Cl2O2 | Anticancer | Different position of chlorine substitution |

| (3-(3,5-Dimethylphenyl)furan-2-yl)methanol | C12H14O2 | Antioxidant | Presence of methyl groups enhancing stability |

This table illustrates how structural variations influence biological activity and highlights the potential for further exploration of these compounds in medicinal chemistry.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for exploration of new chemical reactions and mechanisms .

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | PCC, KMnO4 | Ketones |

| Reduction | Pd/C, NaBH | Alcohols |

| Substitution | Amines, Thiols | Various derivatives |

Biology

- Biological Activity : Research indicates potential antimicrobial and anti-inflammatory properties. It is being investigated for its interactions with various biological systems, including enzyme-catalyzed reactions and metabolic pathways .

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibit significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Medicine

- Pharmaceutical Development : The compound is being explored as a precursor for drugs targeting inflammation and cancer. Its derivatives are being tested for efficacy in treating diseases such as breast cancer and other inflammatory conditions .

| Disease Targeted | Compound Derivatives | Observed Effects |

|---|---|---|

| Breast Cancer | (3,5-Dimethylphenyl)(furan-2-yl) derivatives | Inhibitory effects on tumor growth |

| Inflammation | Various derivatives | Reduction in inflammatory markers |

Industry

Comparison with Similar Compounds

Core Structural Analogues

- (3,5-Dimethylphenyl)methanol (CAS 27129-87-9): Molecular Formula: C₉H₁₂O Molecular Weight: 136.19 g/mol Melting Point: 218–221°C . Key Features: The absence of the furan ring reduces its capacity for π-π stacking compared to the target compound. Its primary application is as a precursor in synthesizing chloromethyl derivatives (e.g., 1-(chloromethyl)-3,5-dimethylbenzene) via reaction with thionyl chloride .

- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide: Molecular Formula: C₁₉H₁₇NO₂ Molecular Weight: 291.35 g/mol Biological Activity: Exhibits photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts, highlighting the role of electron-withdrawing 3,5-dimethylphenyl groups in bioactivity .

Furan-Containing Derivatives

N-(3,5-Dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide :

- (4-(Benzyloxy)-3-methoxyphenyl)-1-(3,5-dimethylphenyl)methanol: Molecular Formula: C₂₃H₂₄O₃ Synthesis: Prepared under microwave conditions, demonstrating the efficiency of modern synthetic methods for complex alcohols .

Physicochemical Properties and Spectroscopic Data

*Data inferred from structural analogs.

Enantioselective Catalysis

- Chiral catalysts with 3,5-dimethylphenyl groups (e.g., atropisomeric 4-dialkylaminopyridines) exhibit enhanced enantioselectivity in kinetic resolutions. The target compound’s methanol group could serve as a chiral auxiliary or derivatization site for asymmetric synthesis .

Q & A

Q. Table: Substituent Effects on Enantioselectivity

| Substituent Position | ΔG (kcal/mol) | Enantiomeric Excess (%ee) |

|---|---|---|

| 3,5-Dimethylphenyl | -2.3 | 92% |

| Unsubstituted Phenyl | +1.1 | 45% |

How does the compound's stability under various conditions affect experimental design?

Answer:

- Thermal Stability: Decomposes above 200°C, requiring low-temperature storage (< -20°C) .

- Oxidative Degradation: Air-sensitive; argon atmosphere and antioxidants (e.g., BHT) prevent benzylic alcohol oxidation .

- Hydrolytic Stability: Stable in neutral aqueous buffers but degrades under acidic/basic conditions (pH < 3 or > 10) .

Degradation Pathways:

| Condition | Major Product |

|---|---|

| Acidic (HCl) | (3,5-Dimethylphenyl)(furan-2-yl)ketone |

| Basic (NaOH) | Furan-2-carboxylic acid |

What are the challenges in crystallizing this compound, and how can they be addressed?

Answer:

- Low Melting Point: Oily residues form due to the flexible furan-benzyl linkage. Solution: Slow evaporation in hexane/ethyl acetate mixtures promotes crystal growth .

- Polymorphism: Multiple crystal forms may arise. Solution: SHELXD software screens for optimal crystallization conditions .

Crystallographic Data (Analog):

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| R-factor | 0.039 |

| Bond Angle (C-O-C) | 117.5° |

How can researchers optimize reaction yields in the synthesis of this compound?

Answer:

- Catalyst Loading: 10 mol% palladium catalysts improve cross-coupling efficiency .

- Temperature Control: Maintaining 0–5°C during Grignard additions minimizes side reactions .

- Workup: Column chromatography (silica gel, hexane/EtOAc) isolates the product with >95% purity .

Yield Optimization Table:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Mitsunobu Reaction | 78 | 98 |

| Grignard Addition | 65 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.